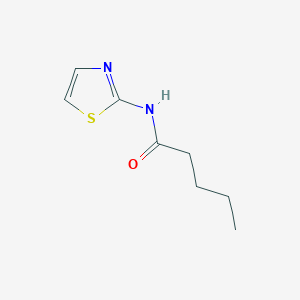

N-(1,3-thiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-4-7(11)10-8-9-5-6-12-8/h5-6H,2-4H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKOUCYGWQBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with Pentanoyl Chloride

Procedure :

-

Synthesis of 2-aminothiazole : Prepare via Hantzsch synthesis using thiourea and chloroacetone.

-

Reaction with pentanoyl chloride :

-

Molar ratio : 1:1.2 (2-aminothiazole : pentanoyl chloride)

-

Base : Triethylamine (2.5 equivalents)

-

Solvent : Dichloromethane (DCM) at 0°C

-

Time : 4–6 hours

-

This method yields this compound with 58–64% efficiency. Side products, such as over-acylated derivatives, are minimized by maintaining low temperatures.

Carbodiimide-Mediated Coupling

For improved selectivity, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation between 2-aminothiazole and pentanoic acid:

Optimized Conditions :

| Component | Quantity/Parameter |

|---|---|

| 2-Aminothiazole | 1.0 equivalent |

| Pentanoic acid | 1.2 equivalents |

| EDCI | 1.5 equivalents |

| Hydroxybenzotriazole (HOBt) | 0.1 equivalent |

| Solvent | DCM or THF |

| Reaction Time | 12–24 hours at 25°C |

This method achieves higher yields (70–78%) and reduces racemization compared to acyl chloride routes.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

In cases where pre-functionalized thiazoles are available, nucleophilic substitution can introduce the pentanamide group. For example, 2-chlorothiazole reacts with sodium pentanamide in dimethylformamide (DMF) at 120°C. However, this method is less efficient (yields: 40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Hantzsch cyclization. A 30-minute reaction at 100°C in ethanol increases yields to 75–80% while reducing energy consumption.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch + Acyl Chloride | 58–64 | 90–95 | Short reaction time | Requires anhydrous conditions |

| EDCI-Mediated Coupling | 70–78 | 95–98 | High selectivity | Longer reaction time |

| Microwave-Assisted | 75–80 | 92–96 | Rapid synthesis | Specialized equipment needed |

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation steps, while ethanol optimizes cyclization in Hantzsch reactions.

Temperature Control

Exothermic reactions during acyl chloride addition necessitate temperature modulation (-5°C to 0°C) to prevent decomposition.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for Hantzsch cyclization, achieving 85% yield with in-line purification. Regulatory compliance necessitates stringent control of residual solvents (e.g., DCM < 600 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pentanamide moiety can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity. Additionally, the pentanamide moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

- Structure : Substitutes the thiazole ring with a 4-methoxyphenyl group.

- Activity : Demonstrates potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% vs. 50–70% for albendazole) .

- Drug-Likeness : Adheres to Lipinski’s Rule of Five (0 violations), with a topological polar surface area (TPSA) of 58.8 Ų and moderate lipophilicity (LogP = 2.8) .

- Synthetic Accessibility : Synthetic accessibility score of 1.34, ~2-fold lower than albendazole (2.58), indicating simpler synthesis .

N-(5-Nitro-1,3-Thiazol-2-yl)Pentanamide

2-Amino-N-(1,3-Thiazol-2-yl)Pentanamide Dihydrochloride

- Structure: Includes an amino group on the pentanamide chain.

- Relevance : Likely used in proteomics research for cysteine-containing peptide capture, indicating utility in biochemical assays .

Pharmacokinetic and Toxicity Profiles

Table 1: Comparative Drug-Likeness and Toxicity

*Estimated based on structural similarity.

Key Findings:

Cytotoxicity : N-(4-methoxyphenyl)pentanamide outperforms albendazole in safety, with minimal impact on human and animal cell viability .

Synthetic Ease : Simplified derivatives like N-(4-methoxyphenyl)pentanamide require fewer synthetic steps, reducing production costs .

Drug-Likeness : All analogs comply with Lipinski’s Rule of Five, ensuring oral bioavailability .

Table 2: Anthelmintic and Antimicrobial Activity

Key Insights:

Q & A

Q. What are the standard synthetic protocols for preparing N-(1,3-thiazol-2-yl)pentanamide and its derivatives?

A general method involves reacting 1,3-thiazol-2-amine with pentanoyl chloride in anhydrous pyridine under ice-cooled conditions. After 6 hours, the mixture is quenched with ice water, extracted with chloroform, and purified via column chromatography (normal phase or amine-functionalized silica). Yield optimization requires stoichiometric control (1.1:1 acyl halide:amine ratio) and solvent selection (dry pyridine minimizes side reactions). For derivatives, substituents on the thiazole ring or acyl chain require tailored electrophiles (e.g., bromopropanamide intermediates) and nucleophilic coupling partners (e.g., oxadiazole-thiols) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

^1H NMR is critical: the thiazole proton (δ 7.3–7.8 ppm) and amide NH (δ 9–12 ppm, broad) are diagnostic. Overlapping signals (e.g., aliphatic protons in the pentanamide chain) can be resolved using 2D techniques like COSY or HSQC. For example, in N-(quinolinyl)-pentanamide analogs, distinct aromatic proton couplings (J = 7–9 Hz) and integration ratios help assign substituent positions . Mass spectrometry (LC/MS) confirms molecular weight, while elemental analysis validates purity (>95% by C/H/N/S ratios) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Normal-phase chromatography (hexane → ethyl acetate → methanol gradients) separates polar byproducts. For stubborn impurities (e.g., unreacted amines), amine-functionalized silica (e.g., RediSep Rf Gold RAmine) improves resolution. Recrystallization in ethyl acetate/hexane mixtures (1:3) yields high-purity crystals. TLC (Rf ~0.4 in 30% EtOAc/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) identifies potential targets by simulating interactions between the thiazole ring (hydrogen bond donor/acceptor) and enzyme active sites (e.g., kinases or proteases). Pharmacophore models highlight critical features: the amide linker’s flexibility and aryl/heteroaryl substituents’ steric effects. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-amide compounds?

Discrepancies may arise from impurities or assay conditions. Validate compound purity via HPLC (>99%) and ¹H NMR (no extraneous peaks). Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). For divergent IC50 values, compare cell lines (e.g., HEK293 vs. HeLa) or use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do crystallographic tools like SHELX refine the structural analysis of this compound derivatives?

SHELXL refines X-ray data by optimizing anisotropic displacement parameters and validating hydrogen bonding (amide NH∙∙∙thiazole N interactions). For twinned crystals, SHELXD resolves phase problems via dual-space methods. Structure validation with PLATON checks for missed symmetry and validates intermolecular contacts (e.g., π-π stacking in aryl-substituted analogs) .

Q. What methodologies elucidate the mechanism of action for thiazole-amide enzyme inhibitors?

Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/uncompetitive). Fluorescence quenching assays monitor binding to active sites (e.g., tryptophan residues in enzymes). Site-directed mutagenesis validates hypothesized interaction sites (e.g., replacing Lys123 with alanine disrupts hydrogen bonding). Isotopic labeling (¹⁵N-thiazole) tracks metabolic stability in vitro .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.